2-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide
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Overview
Description
2-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole ring, a tolyloxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide typically involves the cyclodehydration of the corresponding carboxylic acids and 1,2-phenylenediamine derivatives. This reaction is catalyzed by 5 N hydrochloric acid, following the Phillips method . The reaction conditions are carefully controlled to ensure the formation of the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the tolyloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic effects are being explored in the treatment of cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation or the disruption of microbial cell walls, contributing to its antiproliferative and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-phenoxyethyl)thio)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole
- 6-chloro-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
Uniqueness
2-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4g/mol |
IUPAC Name |
2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-13-6-8-14(9-7-13)23-11-10-21-16-5-3-2-4-15(16)20-18(21)24-12-17(19)22/h2-9H,10-12H2,1H3,(H2,19,22) |
InChI Key |
IKZTXRKOBUFILK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)N |
Origin of Product |
United States |
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